molecular formula C3H9NO2 B6236590 (2S)-1-(aminooxy)propan-2-ol CAS No. 739355-10-3

(2S)-1-(aminooxy)propan-2-ol

Cat. No.: B6236590
CAS No.: 739355-10-3
M. Wt: 91.1
InChI Key:
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Description

(2S)-1-(aminooxy)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an aminooxy functional group attached to a propanol backbone. This compound is known for its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(aminooxy)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a chiral precursor, such as (S)-2-chloropropanol.

    Nucleophilic Substitution: The (S)-2-chloropropanol undergoes nucleophilic substitution with hydroxylamine to form this compound.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the nucleophilic substitution reaction.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(aminooxy)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products:

    Oximes: Formed through oxidation reactions.

    Amines: Produced via reduction reactions.

    Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(2S)-1-(aminooxy)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as an inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(aminooxy)propan-2-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active sites, thereby preventing substrate binding.

    Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes involved in those pathways.

Comparison with Similar Compounds

    (2R)-1-(aminooxy)propan-2-ol: The enantiomer of (2S)-1-(aminooxy)propan-2-ol with similar chemical properties but different biological activities.

    (2S)-1-(aminooxy)butan-2-ol: A homologous compound with an additional carbon in the backbone.

    (2S)-1-(aminooxy)ethanol: A shorter-chain analog with different reactivity and applications.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs and enantiomers.

Properties

CAS No.

739355-10-3

Molecular Formula

C3H9NO2

Molecular Weight

91.1

Purity

95

Origin of Product

United States

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